3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide
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Description
Scientific Research Applications
Piperazine Derivatives in Therapeutic Research
Piperazine derivatives play a crucial role in therapeutic research, showing promise in treating neuropsychiatric disorders among other conditions. These compounds exhibit a wide range of biological activities and have been explored for their potential as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The flexibility of the piperazine ring as a scaffold for drug discovery is highlighted by its presence in numerous therapeutic agents (Rathi et al., 2016; Hossain et al., 2020).
Methoxyphenyl Compounds in Environmental and Biological Systems
Methoxyphenols, closely related to methoxyphenyl structures, have been studied for their atmospheric reactivity and potential as biomass burning tracers. Their reactions with radicals and their role in secondary organic aerosol (SOA) formation have been extensively reviewed, pointing to their environmental significance and the necessity for further investigation into their behaviors and effects (Liu et al., 2022).
Benzenesulfonamide Derivatives in Drug Development
Benzenesulfonamide derivatives are integral in the design of carbonic anhydrase inhibitors, showcasing a significant relationship between the sulfonamide functionality and inhibition potency. These compounds have been central to developing therapeutic agents for conditions like glaucoma, edema, and epilepsy. Their biological activity is primarily influenced by the electronic properties of the sulfonamide group and the substituents on the benzene or heterocyclic ring (Gupta, 2003).
properties
IUPAC Name |
3-methoxy-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-33-22-6-5-7-23(18-22)35(31,32)27-19-20-10-12-21(13-11-20)26(30)29-16-14-28(15-17-29)24-8-3-4-9-25(24)34-2/h3-13,18,27H,14-17,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIXOHIWSUQQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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